molecular formula C15H12N2O3S B11099787 2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B11099787
M. Wt: 300.3 g/mol
InChI Key: WFOHNGHRODWGLU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen based on their efficiency and cost-effectiveness. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the benzothiazepine ring.

    Reduction: Amino derivatives of the benzothiazepine ring.

    Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. The benzothiazepine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-5-functionally-substituted Tetrazoles: These compounds share the nitrophenyl group but have a different heterocyclic ring structure.

    2,4-Dinitrophenylhydrazine: Contains a nitrophenyl group and is used in different chemical reactions, particularly in the detection of carbonyl compounds.

Uniqueness

2-(4-Nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific benzothiazepine ring structure combined with the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C15H12N2O3S/c18-15-9-14(10-5-7-11(8-6-10)17(19)20)21-13-4-2-1-3-12(13)16-15/h1-8,14H,9H2,(H,16,18)

InChI Key

WFOHNGHRODWGLU-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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